molecular formula C12H7ClN2OS B2753807 3-(4-Chloro-phenyl)-5-thiophen-2-yl-[1,2,4]oxadiazole CAS No. 330459-33-1

3-(4-Chloro-phenyl)-5-thiophen-2-yl-[1,2,4]oxadiazole

Cat. No. B2753807
CAS RN: 330459-33-1
M. Wt: 262.71
InChI Key: POWVNIDZGWSXOM-UHFFFAOYSA-N
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Description

“3-(4-Chloro-phenyl)-5-thiophen-2-yl-[1,2,4]oxadiazole” is a compound that belongs to the 1,2,4-oxadiazole family . Oxadiazoles are heterocyclic compounds that contain an oxygen atom and two nitrogen atoms in a five-membered ring . They are known for their broad spectrum of biological activities, including anti-bacterial, anti-viral, and anti-leishmanial activities .


Synthesis Analysis

The synthesis of 1,2,4-oxadiazoles, including “3-(4-Chloro-phenyl)-5-thiophen-2-yl-[1,2,4]oxadiazole”, has been a subject of interest due to their versatility in drug discovery . The synthesis of these compounds often involves the use of nitrogen- and oxygen-containing scaffolds . For instance, one method involves the cyclocondensation of N-phenyl hydrazine with acrylonitrile in ethanol at reflux for 3 hours .


Molecular Structure Analysis

The molecular structure of “3-(4-Chloro-phenyl)-5-thiophen-2-yl-[1,2,4]oxadiazole” is characterized by the presence of a 1,2,4-oxadiazole ring, which is a five-membered heterocyclic scaffold with an oxygen and two nitrogen atoms . This structure is thermally stable and has hydrogen bond acceptor properties due to the electronegativities of nitrogen and oxygen .

properties

IUPAC Name

3-(4-chlorophenyl)-5-thiophen-2-yl-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7ClN2OS/c13-9-5-3-8(4-6-9)11-14-12(16-15-11)10-2-1-7-17-10/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POWVNIDZGWSXOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=NC(=NO2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Chlorophenyl)-5-(thiophen-2-yl)-1,2,4-oxadiazole

Synthesis routes and methods

Procedure details

The 4-chlorobenzamidoxime (1.00 g, 5.8 mmol) was dissolved in 2-methyltetrahydrofuran (10.0 mL) and water (1.0 mL). A 40% aqueous solution of benzyltrimethylammonium hydroxide (100 uL) was added and the solution heated to 50° C. A 50% aqueous solution of sodium hydroxide (720 mg, 9.00 mmol) and 2-thiophenecarbonyl chloride (939.0 mg, 6.4 mmol) were added dropwise simultaneously over 15 minutes. The temperature of the mixture warmed to 70° C. The mixture was cooled to room temperature and water (40 mL) added. Solids formed and the 2-methyltetrahydrofuran was removed at reduced pressure. The solids were isolated by vacuum filtration. The 3-(4-chlorophenyl)-5-(2-thienyl)-1,2,4-oxadiazole (1.32 g, 5.0 mmol) was obtained as a white solid. (86% yield).
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1 g
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10 mL
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aqueous solution
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0 (± 1) mol
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100 μL
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[Compound]
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aqueous solution
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0 (± 1) mol
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720 mg
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939 mg
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1 mL
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40 mL
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